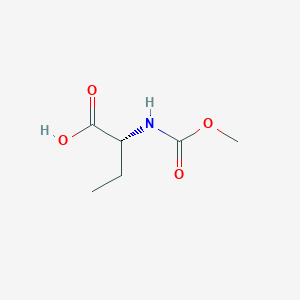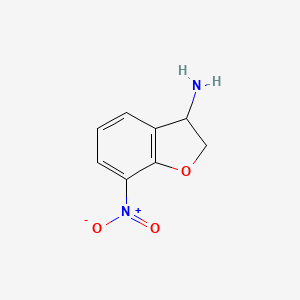
(R)-2-((Methoxycarbonyl)amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((Methoxycarbonyl)amino)butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methoxycarbonyl group attached to the amino group of butanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-((Methoxycarbonyl)amino)butanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which is a preparation of α-aminonitriles, versatile intermediates for the synthesis of amino acids via hydrolysis of the nitrile . Another method is the Arndt-Eistert synthesis, which allows the formation of homologated carboxylic acids or their derivatives by reaction of the activated carboxylic acids with diazomethane and subsequent Wolff-Rearrangement of the intermediate diazoketones .
Industrial Production Methods: Industrial production of ®-2-((Methoxycarbonyl)amino)butanoic acid often involves enzymatic methods. For example, the enzymatic preparation of R-3-aminobutyric acid using aspartase with stereoisomeric catalytic activity derived from Escherichia coli to efficiently convert butenoic acid into R-3-aminobutyric acid .
Chemical Reactions Analysis
Types of Reactions: ®-2-((Methoxycarbonyl)amino)butanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of ®-2-((Methoxycarbonyl)amino)butanoic acid can yield corresponding ketones or aldehydes, while reduction can produce primary amines.
Scientific Research Applications
®-2-((Methoxycarbonyl)amino)butanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of peptides and other complex molecules In biology, it is utilized in the study of enzyme mechanisms and protein structureIn industry, it is used in the production of biodegradable polymers and other materials .
Mechanism of Action
The mechanism by which ®-2-((Methoxycarbonyl)amino)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various bioactive compounds. The specific pathways and molecular targets depend on the context in which the compound is used .
Comparison with Similar Compounds
®-2-((Methoxycarbonyl)amino)butanoic acid can be compared with other similar compounds such as (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides and tert-butyl amino acids . These compounds share similar structural features but differ in their reactivity and applications. For example, Fmoc amino acid azides are used as coupling agents in peptide synthesis, while tert-butyl amino acids are used in biocatalytic processes .
Conclusion
®-2-((Methoxycarbonyl)amino)butanoic acid is a versatile compound with significant applications in various fields of science and industry. Its unique structural features and reactivity make it a valuable tool for researchers and industrial chemists alike.
Properties
Molecular Formula |
C6H11NO4 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(2R)-2-(methoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-3-4(5(8)9)7-6(10)11-2/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/t4-/m1/s1 |
InChI Key |
OHRXVUZLLZTQMX-SCSAIBSYSA-N |
Isomeric SMILES |
CC[C@H](C(=O)O)NC(=O)OC |
Canonical SMILES |
CCC(C(=O)O)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Azido-2-(2-hydroxyethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B15051662.png)

![(2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid](/img/structure/B15051669.png)




![(4-Aminobutyl)[(pyridin-2-yl)methyl]amine](/img/structure/B15051707.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15051721.png)

![(1S,6S,7R)-7-hydroxy-6-methyl-5-oxo-1-(propan-2-yl)-hexahydropyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde](/img/structure/B15051731.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15051752.png)
